Angeflorin

描述

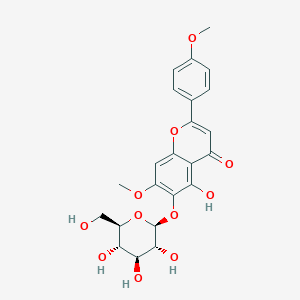

Angeflorin (CAS: 57498-69-8) is a naturally occurring flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₁ and a molecular weight of 476.44 g/mol . It is commonly isolated from plants such as Camellia species and has been utilized as a reference standard in phytochemical and pharmacological research. Structurally, this compound consists of a flavonoid backbone (likely quercetin or apigenin) conjugated with sugar moieties, which enhances its solubility and bioavailability .

属性

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKYQOJWBOTN-RWMNSCGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Angeflorin can be obtained through chemical synthesis or by extracting and synthesizing components from the epidermis of small lilies . The synthetic route involves the isolation of this compound from the leaves of Angelonia grandiflora along with other flavonoids such as salvigenin and baicalein . The reaction conditions for its synthesis include the use of solvents like dimethyl sulfoxide, pyridine, methanol, and ethanol . Industrial production methods may vary depending on the specific synthesis method and reaction conditions employed .

化学反应分析

Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .

科学研究应用

Angeflorin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, this compound has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties . It is also used in the perfume and skincare industry as a fragrance ingredient due to its floral aroma .

作用机制

The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . This compound can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Angeflorin belongs to the flavonoid glycoside class, sharing structural features with compounds like Camellianin A and Pectolinarin. Below is a comparative analysis based on molecular properties, sources, and research relevance:

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Source |

|---|---|---|---|---|---|

| This compound | 57498-69-8 | C₂₃H₂₄O₁₁ | 476.44 | Flavonoid core + glycosylation | Camellia species |

| Camellianin A | 850630-40-9 | C₂₇H₃₀O₁₄ | 578.52 | Additional hexose and rhamnose units | Camellia japonica |

| Pectolinarin | 28978-02-1 | C₂₉H₃₄O₁₅ | 622.57 | Larger glycosylation pattern | Cirsinum species |

Key Observations :

Molecular Complexity : Camellianin A and Pectolinarin exhibit higher molecular weights due to extended glycosylation compared to this compound. This structural variation may influence their solubility and membrane permeability .

Synthetic Accessibility : this compound is priced at ¥1650/5mg in commercial catalogs, significantly lower than Gelomuloside B (¥3400/5mg) or Pectolinarin (¥4150/5mg), indicating relatively easier synthesis or isolation .

Functional Comparison with Analogous Compounds

Flavonoid glycosides are often compared based on their bioactivity profiles.

Table 2: Hypothesized Bioactivity Comparison

| Compound | Antioxidant Activity | Anti-inflammatory Potential | Enzyme Inhibition (e.g., α-Glucosidase) |

|---|---|---|---|

| This compound | Moderate (predicted) | Likely | Possible |

| Camellianin A | High | Demonstrated in vitro | Strong |

| Pectolinarin | High | Well-documented | Moderate |

Notes:

- Camellianin A’s additional sugar moieties may enhance its radical-scavenging capacity, as seen in similar glycosides .

- Pectolinarin’s larger structure correlates with documented anti-inflammatory effects in Cirsinum extracts, though its size may reduce cellular uptake efficiency .

- This compound’s intermediate size could position it as a candidate for metabolic stability studies, bridging small-molecule and macromolecule drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。